molecular formula C10H14N2 B1626412 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 14788-34-2

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B1626412
CAS No.: 14788-34-2
M. Wt: 162.23 g/mol
InChI Key: PXAVAZKTFFJJEU-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 14788-34-2) is a tetrahydroisoquinoline (THIQ) derivative of interest in neuroscience and medicinal chemistry research. This compound features a secondary amine and an aromatic ring system, forming a scaffold prevalent in numerous biologically active alkaloids and synthetic analogs . The THIQ core is a privileged structure in drug discovery, with analogs exhibiting a wide range of pharmacological activities, including effects on the central nervous system . Research into related THIQ compounds shows their significance in studying neurodegenerative conditions . Some endogenous THIQs have been investigated as potential Parkinsonism-inducing agents, while others have demonstrated neuroprotective properties and are considered candidates for preventing Parkinson's disease . This makes the THIQ scaffold a valuable tool for probing the mechanisms of neurological disorders. The compound's structure, particularly the 8-amino substitution on the 2-methyl-THIQ core, provides a key intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAVAZKTFFJJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543052
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-34-2
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. For 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine, this method involves condensing β-phenylethylamine derivatives with aldehydes under acidic conditions.

Procedure :

  • Substrate Preparation : A β-phenylethylamine precursor, such as 2-phenylethylamine, is reacted with formaldehyde in the presence of hydrochloric acid or acetic acid.
  • Cyclization : The reaction proceeds via imine formation, followed by intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline core.
  • Functionalization : Post-cyclization, the amine group at position 8 is introduced through nitration and subsequent reduction, or via direct substitution using ammonia derivatives.

Optimization :

  • Catalysts : Lewis acids like BF₃·OEt₂ improve regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Yield : Reported yields range from 45% to 68% depending on substituent placement.

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination of 8-keto-tetrahydroisoquinoline intermediates.

Procedure :

  • Ketone Synthesis : Oxidation of 8-hydroxy-tetrahydroisoquinoline derivatives using Jones reagent or KMnO₄.
  • Reductive Amination : The ketone is treated with methylamine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C.

Advantages :

  • Avoids harsh acidic conditions required for Pictet-Spengler.
  • Higher functional group tolerance.

Limitations :

  • Requires pre-functionalized ketone intermediates.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields.

Protocol :

  • A mixture of β-phenylethylamine, paraformaldehyde, and p-toluenesulfonic acid (PTSA) in ethanol is irradiated at 150°C for 15 minutes.
  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 72% purity.

Key Parameters :

  • Temperature : 150–180°C.
  • Catalyst Load : 10 mol% PTSA.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability and reproducibility.

Setup :

  • A microreactor loaded with immobilized acid catalysts (e.g., Amberlyst-15) enables continuous cyclization of β-phenylethylamine and formaldehyde at 100°C.
  • Residence time: 30 minutes.

Outcomes :

  • 85% conversion rate.
  • Reduced byproduct formation compared to batch processes.

Industrial-Scale Production

Patent-Based Synthesis (WO2009/23844 A2)

A patented method optimizes yield and purity for large-scale manufacturing:

Steps :

  • Condensation : 2-Phenylethylamine reacts with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide.
  • Gabriel Synthesis : Treatment with phthalimide potassium yields 2-amino-N-phenylethylacetamide.
  • Cyclization : Bromoacetaldehyde dimethylacetal induces ring closure to form the tetrahydroisoquinoline core.
  • Methylation : Dimethyl sulfate introduces the methyl group at position 2.

Scale-Up Challenges :

  • Purification via recrystallization (ethanol/water) is critical to achieve >98% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations Source
Pictet-Spengler 45–68 90–95 Well-established protocol Acidic conditions required
Reductive Amination 60–75 88–92 Mild reaction conditions Multi-step synthesis
Microwave-Assisted 70–72 95 Rapid synthesis Specialized equipment needed
Flow Chemistry 85 97 Scalable, continuous production High initial capital investment
Patent Process (WO2009) 80 98 High purity, industrial-ready Complex purification steps

Mechanistic Insights

Acid-Catalyzed Cyclization

In the Pictet-Spengler reaction, protonation of the aldehyde carbonyl group facilitates nucleophilic attack by the β-phenylethylamine amine, forming an iminium intermediate. Intramolecular electrophilic aromatic substitution then generates the six-membered ring.

Kinetics :

  • Rate-limiting step: Iminium formation (activation energy ≈ 60 kJ/mol).

Reductive Amination Pathways

The ketone intermediate undergoes nucleophilic attack by methylamine, forming a Schiff base. Subsequent reduction by NaBH₃CN proceeds via a two-electron transfer mechanism, yielding the secondary amine.

Stereochemical Considerations :

  • Racemization at position 2 is minimized at low temperatures (0–5°C).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds .

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action:
2-MTIQ has been shown to exhibit neuroprotective effects primarily through the modulation of neurotransmitter systems. Research indicates that it can inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease, where neurotransmitter depletion is a critical concern .

Case Studies:

  • A study involving chronic administration of 2-MTIQ to C57BL/6J mice revealed significant atrophy in neurons within the substantia nigra pars compacta, suggesting a potential link to parkinsonism .
  • Another investigation demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative of 2-MTIQ) effectively reversed diabetic neuropathic pain in mice by restoring altered neurotransmitter levels .

Therapeutic Applications

Potential in Treating Neurodegenerative Disorders:
The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating various neurodegenerative conditions. Its structural analogs have been explored for their potential therapeutic effects against:

  • Parkinson's Disease: By protecting dopaminergic neurons and enhancing dopamine levels .
  • Alzheimer's Disease: Through antioxidant properties that may protect against oxidative stress.

Pharmacological Activities:
Research has indicated that tetrahydroisoquinoline derivatives possess a wide range of pharmacological activities including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer properties
    These activities suggest that 2-MTIQ and its analogs could be valuable in developing new therapeutic agents .

Synthesis and Structural Insights

Synthetic Methods:
The synthesis of 2-MTIQ can be achieved through various methods including:

  • Pictet–Spengler Reaction: A common synthetic route for tetrahydroisoquinoline derivatives that utilizes amino acids and aldehydes under acidic conditions .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields for producing tetrahydroisoquinoline compounds efficiently .

Structural Characteristics:
The crystal structure of 2-MTIQ has been studied, revealing important insights into its molecular interactions which can inform further drug design efforts. The compound co-crystallizes with water, indicating potential solubility characteristics that are beneficial for pharmaceutical applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Enhanced neuroprotective effects
SalsolinolHydroxyl group at position 1Associated with addiction mechanisms
1-BenzyltetrahydroisoquinolineBenzyl group substitutionPotential antitumor activity

This table highlights how variations in structure among tetrahydroisoquinoline derivatives can lead to different biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may influence neurotransmitter systems, thereby affecting neurological functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Complexity

1,2,3,4-Tetrahydroisoquinolin-8-amine (CAS 924633-49-8)
  • Structure : Lacks the methyl group at position 2.
  • This compound serves as a baseline for evaluating the impact of alkylation on bioactivity .
2-[(4-Amino-3-methylpyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-amine (4X8)
  • Structure : Features a pyridinylmethyl substituent at position 2.
  • Key Differences : The pyridine ring introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to receptors like serotonin or dopamine transporters. The increased molecular weight (C₁₆H₂₀N₄) compared to the target compound (C₁₀H₁₄N₂) could improve target specificity but reduce blood-brain barrier permeability .

Functional Group Modifications

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 2059971-11-6)
  • Structure : Contains methoxy groups at positions 5 and 6, and methyl groups at positions 2 and 3.
  • However, steric bulk from the 2,3-dimethyl groups may reduce binding to compact binding pockets .
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260779-54-1)
  • Structure : Bromine atom at position 4.
  • The electron-withdrawing bromine may also alter electronic properties of the aromatic ring .

Pharmacologically Relevant Derivatives

Nomifensine Maleate (2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine maleate)
  • Structure : Phenyl group at position 4 and a maleate counterion.
  • Key Differences : The phenyl group enhances aromatic stacking interactions with dopamine transporter residues, contributing to its historical use as a dopamine reuptake inhibitor. The maleate salt improves aqueous solubility, a critical factor for oral bioavailability .
CXCR4 Antagonist Derivative (Compound 16)
  • Structure: Complex substituents including a piperidinyl group and tetrahydroquinolinyl moiety.
  • Key Differences : Designed for CXCR4 receptor antagonism, this derivative demonstrates how bulky substituents at position 2 and nitrogen modifications can tailor selectivity for chemokine receptors. However, the increased molecular complexity (C₂₃H₃₄N₄) may complicate synthesis and metabolic stability .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine 2-Me, 8-NH₂ C₁₀H₁₄N₂ 162.23 g/mol Moderate lipophilicity, rigid scaffold
1,2,3,4-Tetrahydroisoquinolin-8-amine 8-NH₂ C₉H₁₂N₂ 148.21 g/mol Higher flexibility, lower logP
4X8 2-(Pyridinylmethyl), 8-NH₂ C₁₆H₂₀N₄ 268.36 g/mol Enhanced H-bonding, higher MW
5,6-Dimethoxy-2,3-dimethyl derivative 2,3-Me, 5,6-OMe, 8-NH₂ C₁₃H₂₀N₂O₂ 236.31 g/mol Improved solubility, steric bulk
Nomifensine Maleate 2-Me, 4-Ph, 8-NH₂ (maleate salt) C₁₆H₁₈N₂·C₄H₄O₄ 380.39 g/mol High solubility, CNS activity

Research Findings and Implications

  • Synthetic Accessibility: Fluorine-amine exchange reactions (e.g., ) enable efficient preparation of 8-amino-tetrahydroisoquinolines, facilitating library synthesis for CNS drug discovery .
  • Biological Activity : Substituents at position 2 (e.g., methyl, pyridinylmethyl) critically influence receptor selectivity. For example, the 2-methyl group in the target compound balances rigidity and hydrophobicity, optimizing dopamine transporter binding compared to bulkier analogues .
  • Metabolic Considerations : Halogenated derivatives (e.g., 5-bromo) may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism but pose toxicity risks .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound belonging to the tetrahydroisoquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered interest for its unique substitution pattern that influences its chemical properties and biological interactions.

  • Molecular Formula : C₁₀H₁₂N₂
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 14788-34-2

Synthesis

The synthesis of this compound typically involves the cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents like phosphorus oxychloride or zinc chloride. This method allows for the efficient formation of the tetrahydroisoquinoline core structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory pathways. It may modulate neurotransmitter systems such as dopamine and serotonin, which are critical in neurodegenerative disorders .

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Neuroprotection : It shows promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in activated macrophages .

Neuroprotective Effects

A study demonstrated that derivatives of tetrahydroisoquinolines, including this compound, exhibited neuroprotective properties by reducing cell death in models of neurodegeneration. The mechanism involved the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6. These findings were supported by molecular docking studies that indicated high binding affinity to COX enzymes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
1-Methyl-1,2,3,4-tetrahydroisoquinoline NeuroprotectiveExhibits similar neuroprotective effects as 2-Methyl compound.
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Enhanced reactivityShows increased binding affinity due to bromination.
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin Anti-inflammatoryEffective against COX enzymes with selectivity ratios .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : A key approach involves enantioselective hydrogenation of precursor allenes. For example, using (dIpc)₂BH as a boron catalyst at 0°C yields kinetically controlled intermediates with ≥20:1 stereoselectivity (e.g., intermediate 12Z ). Raising the temperature to 85°C shifts the equilibrium toward thermodynamically stable 12E (≥12:1 selectivity). Subsequent aldehyde coupling at -78°C produces diastereomeric 1,2-diols with 80–92% enantiomeric excess (e.e.) . Alternative methods include lithiation-based synthesis starting from 8-fluoro-3,4-dihydroisoquinoline, followed by fluorine-amine exchange and alkylation .

Q. Which analytical techniques are critical for characterizing the structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and conformational preferences, especially in derivatives with donor atoms (e.g., phosphorus-containing analogs) .
  • NMR spectroscopy : Distinguishes diastereomers via splitting patterns in 1H^1H- and 13C^{13}C-NMR. For example, coupling constants in NOESY/ROESY experiments confirm axial/equatorial substituents in tetrahydroisoquinoline rings .
  • Optical rotation/Polarimetry : Quantifies enantiomeric excess (e.g., 80–92% e.e. in diols derived from hydrogenation) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for derivatives of this compound in complex catalytic systems?

  • Methodological Answer : Iridium-catalyzed allylic alkylation is effective for sp³–sp³ bond formation. For instance, chiral phosphoramidite ligands (e.g., 2-methylindoline-derived ligands) enable enantioselective alkylation of indoles with ≥90% e.e. under mild conditions (room temperature, toluene solvent). Catalyst loading (1–5 mol%) and ligand steric bulk are critical for selectivity . Additionally, chiral boron catalysts (e.g., (dipic)₂BH) enhance stereocontrol in hydrogenation steps, particularly for substrates with competing allylic functionalities .

Q. What strategies resolve contradictions in stereochemical outcomes during multi-step syntheses?

  • Methodological Answer : Kinetic vs. thermodynamic control is leveraged to address stereochemical mismatches. For example:

  • Kinetic control : Low-temperature hydrogenation (0°C) traps intermediates like 12Z with high diastereoselectivity (≥20:1).
  • Thermodynamic control : Heating to 85°C equilibrates intermediates toward 12E , favoring thermodynamic stability .
  • Isomerization monitoring : Real-time 1H^1H-NMR tracks isomer ratios, enabling precise termination of reactions to maximize desired stereoisomers .

Q. How does fluorine-amine exchange expand the functionalization scope of tetrahydroisoquinoline scaffolds?

  • Methodological Answer : Fluorine-amine exchange on 8-fluoro-3,4-dihydroisoquinoline introduces cyclic amines (e.g., piperidine, morpholine) via nucleophilic substitution. Subsequent alkylation with organolithium reagents (e.g., PhLi) generates 1,8-disubstituted derivatives. This strategy is pivotal for synthesizing CNS drug candidates, as demonstrated by the preparation of 1-alkyl-8-amino analogs with improved blood-brain barrier permeability .

Key Considerations for Experimental Design

  • Catalyst Screening : Test chiral ligands (e.g., BINOL-derived phosphoramidites) to optimize enantioselectivity in asymmetric hydrogenation .
  • Temperature Gradients : Use stepwise heating/cooling to isolate kinetic vs. thermodynamic products .
  • Derivatization : Introduce phosphorus or halogen substituents to enhance metal coordination for catalytic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Reactant of Route 2
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

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